S 32212 hydrochloride

Description

Properties

IUPAC Name |

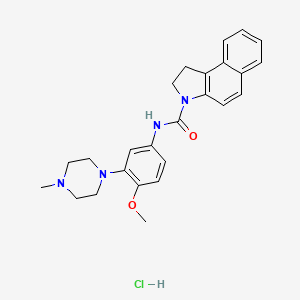

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKGNVNONBJBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S 32212 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 32212 hydrochloride is a novel psychoactive compound that has demonstrated a promising preclinical profile for the potential treatment of depression. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its interactions with key neurotransmitter systems. The information presented herein is derived from foundational preclinical research and is intended to provide a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Dual Receptor Interaction

This compound's primary mechanism of action is characterized by its dual activity as a potent inverse agonist at serotonin (B10506) type 2C (5-HT2C) receptors and an antagonist at α2-adrenoceptors.[1] This dual antagonism is believed to synergistically enhance monoaminergic neurotransmission, a key therapeutic strategy in the management of depressive disorders.

Serotonin 2C (5-HT2C) Receptor Inverse Agonism

S 32212 exhibits high affinity for the constitutively active human 5-HT2CINI receptor isoform, where it functions as an inverse agonist.[1] This means that it not only blocks the action of the endogenous agonist serotonin but also reduces the receptor's basal, agonist-independent activity. This inverse agonism leads to a reduction in the activation of Gαq proteins, thereby decreasing the production of inositol (B14025) phosphates and subsequent intracellular signaling cascades.[1] Furthermore, prolonged exposure to S 32212 has been shown to increase the plasma membrane expression of 5-HT2CINI receptors.[1]

α2-Adrenoceptor Antagonism

S 32212 demonstrates marked affinity for human α2A-, α2B-, and α2C-adrenoceptors.[1] By acting as an antagonist at these receptors, S 32212 blocks the inhibitory effects of noradrenaline on the recruitment of Gαi3 and Gαo proteins, as well as the downstream signaling pathways involving adenylyl cyclase and extracellular-regulated kinase 1/2 (ERK1/2).[1] This antagonism of presynaptic α2-autoreceptors is expected to increase the release of noradrenaline and serotonin in key brain regions.

The following diagram illustrates the proposed signaling pathways affected by S 32212.

References

S 32212 Hydrochloride: A Comprehensive Technical Guide to its Receptor Binding Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile that has garnered interest for its potential therapeutic applications in neuropsychiatric disorders. Classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), its mechanism of action is characterized by a multi-target engagement strategy, primarily involving the serotonin (B10506) and adrenergic systems. This technical guide provides an in-depth overview of the receptor binding affinity and functional activity of this compound, supplemented with detailed experimental protocols and visual representations of its signaling pathways to support further research and development.

Core Receptor Binding and Functional Profile

This compound exhibits a distinct profile as a potent inverse agonist at the serotonin 5-HT2C receptor and a formidable antagonist at α2-adrenergic and serotonin 5-HT2A receptors.[1] It demonstrates negligible affinity for monoamine reuptake transporters, distinguishing it from many conventional antidepressants.[1][2]

Quantitative Binding Affinity Data

The binding affinities of this compound for its primary targets have been quantified through various in vitro assays. The data, presented in pKi (-log Ki), are summarized below. A higher pKi value corresponds to a greater binding affinity.

| Receptor Subtype | Binding Affinity (pKi) | Species | Reference |

| Serotonin Receptors | |||

| 5-HT2C (INI isoform) | 8.2 | Human | [2] |

| 5-HT2A | 8.24 | Human | |

| 5-HT2B | 6.98 | Human | |

| Adrenergic Receptors | |||

| α2A | 7.2 | Human | [2] |

| α2B | 8.2 | Human | [2] |

| α2C | 7.4 | Human | [2] |

Quantitative Functional Activity Data

The functional activity of this compound has been characterized by its ability to modulate receptor-mediated signaling pathways. As an inverse agonist at the 5-HT2C receptor, it reduces the basal activity of the receptor. Its antagonist properties at 5-HT2A and α2-adrenergic receptors are demonstrated by its ability to block agonist-induced responses.

| Receptor & Assay | Functional Activity (EC50 in nM) | Cell Line | Reference |

| 5-HT2C Receptor | |||

| GTPγS Binding (Inverse Agonism) | 38 (for 5-HT2CINI) | HEK293 | |

| Phospholipase C Inhibition (Inverse Agonism) | 18.6 (for 5-HT2CVSV) | CHO |

Signaling Pathways and Experimental Workflows

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for determining receptor binding affinity.

Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices and are representative of the methods likely used in the primary literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for target receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2C, 5-HT2A, α2A/B/C-AR).

-

Radioligand specific for the target receptor (e.g., [3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A, [3H]RX821002 for α2-ARs).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) if necessary.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well , as determined by a protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of this compound at various concentrations (typically in a serial dilution).

-

50 µL of the specific radioligand at a fixed concentration (usually at or below its Kd value).

-

100 µL of the prepared cell membrane suspension.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of S 32212 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at G-protein coupled receptors.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS.

-

GTPγS (unlabeled, for non-specific binding).

-

GDP.

-

This compound.

-

A known agonist for the receptor (for antagonist mode).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Other materials as in the radioligand binding assay.

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes as in the binding assay. Prepare solutions of S 32212, agonist (if applicable), GDP, and [35S]GTPγS in assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with GDP and varying concentrations of S 32212 for 15-30 minutes at 30°C. For antagonist assays, also include a fixed concentration of the agonist.

-

Initiation of Reaction: Start the reaction by adding [35S]GTPγS to each well.

-

Incubation: Incubate the plate for an additional 30-60 minutes at 30°C.

-

Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration, as described for the binding assay.

-

Quantification and Analysis: Count the radioactivity on the filters.

-

For inverse agonist activity, plot the [35S]GTPγS binding against the concentration of S 32212 and determine the EC50 for the reduction in basal binding.

-

For antagonist activity, plot the agonist-stimulated [35S]GTPγS binding against the concentration of S 32212 to determine the IC50 for inhibition.

-

Phospholipase C (PLC) Activity Assay

Objective: To measure the effect of this compound on Gq-coupled receptor-mediated PLC activation, typically by quantifying inositol (B14025) phosphate (B84403) (IP) accumulation.

Materials:

-

Whole cells (e.g., CHO or HEK293) expressing the Gq-coupled receptor of interest (e.g., 5-HT2C or 5-HT2A).

-

[3H]myo-inositol.

-

Inositol-free culture medium.

-

This compound.

-

A known agonist for the receptor.

-

Stimulation buffer containing LiCl (e.g., 10 mM).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation counter and fluid.

Procedure:

-

Cell Labeling: Plate the cells in multi-well plates and culture them overnight in a medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Wash and Pre-incubation: Wash the cells with inositol-free medium. Pre-incubate the cells with this compound at various concentrations in a stimulation buffer (without LiCl) for a short period.

-

Stimulation: Add the stimulation buffer containing LiCl and the agonist (for antagonist assays) or buffer alone (for inverse agonist assays). LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Termination and Lysis: Stop the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid) and lyse the cells.

-

Separation of Inositol Phosphates: Neutralize the cell lysates. Apply the lysates to columns containing Dowex AG1-X8 resin. Wash the columns to remove free [3H]myo-inositol. Elute the total [3H]inositol phosphates with a high salt buffer (e.g., ammonium (B1175870) formate/formic acid).

-

Quantification and Analysis: Add the eluate to scintillation vials and count the radioactivity. Plot the amount of [3H]IPs accumulated against the concentration of S 32212 to determine its EC50 (for inverse agonism) or IC50 (for antagonism).

Conclusion

This compound possesses a multifaceted pharmacological profile, acting as a potent inverse agonist at 5-HT2C receptors and an antagonist at 5-HT2A and α2-adrenergic receptors. This unique combination of activities is believed to contribute to its potential antidepressant and anxiolytic effects by enhancing monoaminergic neurotransmission through a mechanism distinct from traditional reuptake inhibitors. The detailed binding data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of S 32212 and related compounds.

References

S 32212 Hydrochloride: A Comprehensive Technical Guide on its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a multimodal investigational compound with a unique pharmacological profile characterized by inverse agonism at the serotonin (B10506) 5-HT2C receptor and antagonism at the 5-HT2A and α2-adrenergic receptors. Preclinical studies have demonstrated its potential as an antidepressant and anxiolytic agent. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, binding affinities, in vivo effects, and detailed experimental protocols. Furthermore, this guide presents visual representations of the key signaling pathways modulated by this compound to facilitate a deeper understanding of its cellular effects.

Introduction

This compound is a novel psychoactive compound that has garnered interest for its complex and potentially therapeutic pharmacological profile. Unlike many antidepressants that primarily act on monoamine reuptake, S 32212 targets specific G protein-coupled receptors (GPCRs) involved in the regulation of mood and cognition. Its combined action as a 5-HT2C receptor inverse agonist, a 5-HT2A receptor antagonist, and an α2-adrenoceptor antagonist suggests a synergistic mechanism that may offer a unique therapeutic advantage. This document serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on the pharmacological properties of this compound.

Mechanism of Action

This compound's pharmacological activity is attributed to its interaction with three distinct receptor systems:

-

Serotonin 5-HT2C Receptor Inverse Agonism: S 32212 acts as an inverse agonist at the 5-HT2C receptor, particularly the constitutively active 5-HT2CINI isoform.[1] This means that it not only blocks the action of the endogenous ligand serotonin but also reduces the receptor's basal, agonist-independent activity.[1] This action is thought to contribute to its antidepressant and anxiolytic effects by disinhibiting downstream dopaminergic and noradrenergic pathways.

-

Serotonin 5-HT2A Receptor Antagonism: The compound is also an antagonist at the 5-HT2A receptor.[1] Blockade of this receptor is a known mechanism of action for several atypical antipsychotics and is associated with anxiolytic and antidepressant properties, as well as improvements in sleep architecture.

-

α2-Adrenergic Receptor Antagonism: this compound exhibits antagonist activity at α2-adrenergic receptors.[1] These receptors are typically located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit norepinephrine (B1679862) release. By blocking these receptors, S 32212 is expected to increase the synaptic concentration of norepinephrine, a key neurotransmitter in mood regulation.[2]

Quantitative Pharmacological Data

The binding affinities and functional activities of this compound at its primary targets have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities of this compound

| Receptor Target | Species | Assay Type | Radioligand | Parameter | Value |

| 5-HT2CINI | Human | Radioligand Binding | - | pKi | 8.2 |

| 5-HT2A | Human | Radioligand Binding | - | pKi | - |

| α2A-adrenoceptor | Human | Radioligand Binding | - | pKi | 7.2 |

| α2B-adrenoceptor | Human | Radioligand Binding | - | pKi | 8.2 |

| α2C-adrenoceptor | Human | Radioligand Binding | - | pKi | 7.4 |

Data sourced from Millan et al. (2012).[1]

Table 2: Functional Activity of this compound

| Receptor Target | Cell Line | Assay Type | Parameter | Value |

| 5-HT2CINI | HEK293 | Gαq activation | - | Inverse Agonist |

| 5-HT2CINI | HEK293 | [3H]inositol-phosphate production | - | Inverse Agonist |

| 5-HT2A | - | Gαq and Phospholipase C activation | - | Antagonist |

| α2-adrenoceptors | - | Noradrenaline-induced Gαi3, Gαo, adenylyl cyclase, and ERK1/2 recruitment | - | Antagonist |

Data sourced from Millan et al. (2012).[1]

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the potential therapeutic effects of this compound.

Table 3: Summary of In Vivo Effects of this compound

| Animal Model | Test | Effect | Implication |

| Rat | Forced Swim Test | Reduced immobility time | Antidepressant-like activity |

| Mouse | Marble Burying Test | Suppressed marble burying | Anxiolytic-like activity |

| Mouse | Aggressive Behavior | Suppressed aggressive behavior | - |

| Rat | Chronic Mild Stress | Normalized sucrose (B13894) intake | Antidepressant-like activity |

| Rat | - | Increased mRNA of BDNF in hippocampus and amygdala | Neurotrophic effects |

| Rat | Microdialysis | Elevated noradrenaline, dopamine, and acetylcholine (B1216132) in frontal cortex | Enhancement of monoaminergic and cholinergic neurotransmission |

| Rat | Vogel Conflict Test | Anxiolytic actions | Anxiolytic-like activity |

| Rat | EEG | Enhanced slow-wave and rapid eye movement sleep | Improved sleep architecture |

Data sourced from Dekeyne et al. (2012).[3][4]

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

References

- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of antidepressants: selectivity or multiplicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to S 32212 Hydrochloride: A 5-HT2C Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 32212 hydrochloride is a novel psychoactive compound that has garnered significant interest in the field of neuroscience and pharmacology. It is primarily characterized as a potent and selective inverse agonist of the serotonin (B10506) 5-HT2C receptor. In addition to its primary mechanism of action, S 32212 also exhibits antagonist properties at the serotonin 5-HT2A and α2-adrenergic receptors. This unique pharmacological profile makes it a valuable tool for research into the physiological and pathological roles of the 5-HT2C receptor and a potential therapeutic agent for a range of neuropsychiatric disorders, including depression and anxiety. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is its inverse agonism at the 5-HT2C receptor. Unlike a neutral antagonist that simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the same receptor and reduces its basal or constitutive activity. Many G protein-coupled receptors (GPCRs), including the 5-HT2C receptor, exhibit a degree of spontaneous activity even in the absence of an endogenous agonist[1][2]. S 32212 stabilizes the receptor in an inactive conformation, thereby reducing this constitutive signaling.

Furthermore, this compound acts as an antagonist at 5-HT2A and α2-adrenergic receptors, blocking the effects of their respective endogenous ligands, serotonin and norepinephrine. This multi-target profile may contribute to its overall pharmacological effects.

Signaling Pathways

The 5-HT2C receptor is a G protein-coupled receptor that primarily signals through the Gαq/11 pathway[3]. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

As an inverse agonist, this compound reduces the basal activity of this pathway. By stabilizing the 5-HT2C receptor in an inactive state, it decreases the constitutive activation of Gαq and the subsequent production of second messengers.

The mechanism of inverse agonism involves shifting the conformational equilibrium of the receptor population towards the inactive state (R) and away from the constitutively active state (R*).

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of this compound at various receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT2C (INI isoform) | 6.6 | [3][4] |

| 5-HT2C (VSV isoform) | 8.9 | [3][4] |

| 5-HT2A | 5.8 | [3][4] |

| α2B-Adrenergic | 5.8 | [3][4] |

| α2A-Adrenergic | pKi = 7.2 | [5] |

| α2C-Adrenergic | pKi = 7.4 | [5] |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Receptor | EC50 (nM) | Effect | Reference |

| GTPγS Binding | HEK293 | 5-HT2C (INI) | 38 | Inhibition | [3][4] |

| Phospholipase C Activity | CHO | 5-HT2C (VSV) | 18.6 | Inhibition | [3][4] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize this compound.

In Vitro Assays

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for target receptors.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C, 5-HT2A, or α2-adrenergic receptors.

-

Membrane Preparation:

-

Cells are cultured to confluence, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

-

Assay Procedure:

-

Membrane preparations are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 values (concentration of S 32212 that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

-

Objective: To measure the functional activity of this compound as an inverse agonist at the 5-HT2C receptor.

-

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. Inverse agonists decrease the basal level of [35S]GTPγS binding.

-

Procedure:

-

Membranes from cells expressing the 5-HT2C receptor are incubated with [35S]GTPγS in the presence of GDP and varying concentrations of this compound.

-

The incubation is performed in an assay buffer containing MgCl2 and NaCl.

-

The reaction is terminated by filtration, and the amount of [35S]GTPγS bound to the G proteins on the filter is measured by scintillation counting.

-

-

Data Analysis: The EC50 value for the inhibition of basal [35S]GTPγS binding is determined.

Phospholipase C (PLC) Activity Assay

-

Objective: To assess the effect of this compound on the downstream signaling of the 5-HT2C receptor.

-

Principle: This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of PIP2.

-

Procedure:

-

Intact cells expressing the 5-HT2C receptor are pre-labeled with [3H]myo-inositol.

-

The cells are then incubated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction is stopped, and the total [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

-

-

Data Analysis: The EC50 value for the inhibition of basal IP accumulation is determined.

In Vivo Assays

Forced Swim Test (FST) in Rats

-

Objective: To evaluate the potential antidepressant-like effects of this compound.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session (Day 1): Rats are placed in the water cylinder for 15 minutes.

-

Test session (Day 2, 24 hours later): Rats are administered this compound or vehicle at various doses (e.g., 10 and 40 mg/kg) via oral or intraperitoneal injection. After a set pre-treatment time (e.g., 60 minutes), they are placed in the cylinder for a 5-minute test session.

-

-

Scoring: The duration of immobility (floating with only small movements to keep the head above water) is recorded by a trained observer blind to the treatment groups.

-

Data Analysis: The immobility time is compared between the S 32212-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect[3][6].

Conclusion

This compound is a potent 5-HT2C inverse agonist with a multi-target profile that also includes 5-HT2A and α2-adrenergic receptor antagonism. Its ability to reduce the constitutive activity of the 5-HT2C receptor makes it a valuable pharmacological tool for elucidating the role of this receptor in the central nervous system. The in vitro and in vivo data suggest its potential as a novel therapeutic agent for mood disorders. This technical guide provides a foundational understanding of the key characteristics and experimental evaluation of this compound for researchers and professionals in the field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

The Alpha-2 Adrenoceptor Antagonist Profile of S 32212: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alpha-2 (α2)-adrenoceptor antagonist effects of S 32212, a novel compound with potential as an antidepressant. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Attributes of S 32212

S 32212 is a selective, combined 5-HT2C receptor inverse agonist and α2-adrenergic receptor antagonist.[1] It demonstrates marked affinity for all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C).[1][2] This dual mechanism of action contributes to its potential antidepressant effects by enhancing monoaminergic transmission.[1] S 32212 exhibits negligible affinity for α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors, indicating a favorable selectivity profile.[2]

Quantitative Data: Binding Affinities and Functional Activity

The following tables summarize the binding affinities (pKi) of S 32212 for various receptors, providing a clear comparison of its interaction with different targets.

Table 1: Binding Affinities of S 32212 for Human Alpha-2 Adrenoceptor Subtypes

| Receptor Subtype | pKi |

| α2A | 7.2 |

| α2B | 8.2 |

| α2C | 7.4 |

Data sourced from Millan et al. (2012).[2]

Table 2: Binding Affinities of S 32212 for Human Serotonin (B10506) Receptor Subtypes

| Receptor Subtype | pKi |

| 5-HT2A | High Affinity (qualitative) |

| 5-HT2B | Moderate Affinity (qualitative) |

| 5-HT2C (constitutively active) | 8.2 |

Data sourced from Millan et al. (2012).[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the α2-adrenoceptor antagonist effects of S 32212.

Radioligand Binding Assays

Objective: To determine the binding affinity of S 32212 for α2-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the specific human α2-adrenoceptor subtype (α2A, α2B, or α2C).

-

Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]RX821002 for α2-adrenoceptors) and varying concentrations of the competing ligand (S 32212).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of S 32212 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays: G-Protein Activation

Objective: To assess the functional antagonist activity of S 32212 at α2-adrenoceptors by measuring its ability to block agonist-induced G-protein activation.

Methodology:

-

Cell Culture: CHO cells stably expressing one of the human α2-adrenoceptor subtypes are used.

-

Assay Principle: The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor activation by an agonist (e.g., norepinephrine). Antagonists will inhibit this agonist-induced [35S]GTPγS binding.

-

Procedure:

-

Cell membranes are incubated with [35S]GTPγS, GDP, and the α2-adrenoceptor agonist in the presence and absence of S 32212.

-

The reaction is terminated, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

-

Data Analysis: The ability of S 32212 to inhibit the agonist-induced stimulation of [35S]GTPγS binding is determined, and the IC50 value is calculated.

In Vivo Microdialysis

Objective: To measure the effect of S 32212 on extracellular levels of neurotransmitters, such as norepinephrine (B1679862), in the brain of freely moving animals.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the frontal cortex or hippocampus) of a rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.

-

Drug Administration: S 32212 is administered systemically (e.g., intraperitoneally or orally).

-

Analysis: The concentration of norepinephrine and other neurotransmitters in the collected dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels following S 32212 administration are compared to baseline levels.

In Vivo Electrophysiology

Objective: To evaluate the effect of S 32212 on the firing rate of noradrenergic neurons in the locus coeruleus (LC).

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the locus coeruleus to record the extracellular activity of single noradrenergic neurons.

-

Neuron Identification: Noradrenergic neurons are identified based on their characteristic slow and regular firing pattern and their response to pharmacological challenges.

-

Drug Administration: S 32212 is administered intravenously.

-

Data Recording and Analysis: The firing rate of the neurons is recorded before and after drug administration. Changes in the firing rate are quantified and analyzed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of S 32212.

Caption: Alpha-2 Adrenoceptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Caption: In Vivo Microdialysis Workflow

Conclusion

S 32212 is a potent antagonist of all three α2-adrenoceptor subtypes, a key component of its pharmacological profile that, in conjunction with its 5-HT2C receptor inverse agonism, suggests potential therapeutic value in the treatment of depression. The experimental data consistently demonstrate its ability to bind to and functionally block these receptors, leading to an increase in noradrenergic neurotransmission. The detailed protocols and workflows provided in this guide offer a foundation for further research into the nuanced effects of S 32212 and similar compounds.

References

- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of S 32212 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and a formidable antagonist at α2-adrenergic and serotonin 5-HT2A receptors. This dual action suggests its potential as a therapeutic agent for mood disorders, including depression and anxiety. This technical guide provides a comprehensive in vitro characterization of this compound, detailing its binding affinities, functional activities, and the underlying signaling pathways. Methodologies for the key experiments are described to facilitate replication and further investigation by the scientific community.

Introduction

The intricate interplay of neurotransmitter systems in the central nervous system presents a continuous challenge and a fertile ground for the development of novel therapeutics. This compound has emerged as a promising compound due to its distinct mechanism of action, which deviates from traditional monoamine reuptake inhibitors. By simultaneously modulating serotonergic and adrenergic pathways through 5-HT2C receptor inverse agonism and α2-adrenoceptor/5-HT2A receptor antagonism, this compound offers a multifaceted approach to neurotransmitter regulation. This document outlines the in vitro evidence that defines the pharmacological signature of this compound.

Binding Affinity Profile

The initial characterization of a novel compound involves determining its affinity for various molecular targets. Radioligand binding assays are instrumental in quantifying the interaction between a compound and a specific receptor. The binding affinity of this compound was assessed at human recombinant 5-HT2C, 5-HT2A, and α2-adrenergic receptors.

Table 1: Binding Affinities (pKi) of this compound at Target Receptors

| Receptor | pKi |

| Human 5-HT2C (constitutively active) | 8.2[1] |

| Human α2A-adrenoceptor | 7.2[1] |

| Human α2B-adrenoceptor | 8.2[1] |

| Human α2C-adrenoceptor | 7.4[1] |

| Human 5-HT2A | Not explicitly provided in pKi, but noted as high affinity[1] |

| Human 5-HT2B | Less potent affinity noted[1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity Profile

Beyond binding, it is crucial to understand the functional consequence of the compound-receptor interaction. This compound was characterized for its functional activity at its primary targets, revealing a profile of inverse agonism at 5-HT2C receptors and antagonism at α2-adrenoceptors and 5-HT2A receptors.

Table 2: Functional Potencies (EC50/IC50) of this compound

| Assay | Receptor | Cell Line | Parameter | Potency |

| [3H]Inositol Phosphate Production | Human 5-HT2C | HEK293 | EC50 (as inverse agonist) | 18.6 nM[2][3][4] |

| Gαq Activation (GTPγS binding) | Human 5-HT2C | HEK293 | EC50 (as inverse agonist) | 38 nM[2][3][4] |

| Noradrenaline-induced Gαi/o recruitment | Human α2A/B/C-adrenoceptors | - | IC50 (as antagonist) | Not explicitly provided in nM |

| Noradrenaline-induced adenylyl cyclase inhibition | Human α2-adrenoceptors | - | IC50 (as antagonist) | Not explicitly provided in nM |

| Noradrenaline-induced ERK1/2 phosphorylation | Human α2-adrenoceptors | - | IC50 (as antagonist) | Not explicitly provided in nM |

| 5-HT-induced Gαq and PLC activation | Human 5-HT2A | - | IC50 (as antagonist) | Not explicitly provided in nM |

Note: EC50 represents the concentration of a drug that gives a half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half.

Signaling Pathways

This compound exerts its effects by modulating specific intracellular signaling cascades. Its inverse agonism at 5-HT2C receptors leads to a reduction in the basal activity of the Gαq/phospholipase C (PLC) pathway. Conversely, its antagonism at α2-adrenergic receptors blocks the noradrenaline-induced activation of the Gαi/o pathway, thereby disinhibiting adenylyl cyclase and influencing downstream effectors like ERK1/2.

Experimental Protocols

Detailed methodologies are provided below for the key in vitro assays used to characterize this compound.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used for expressing recombinant receptors.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Transient transfection of plasmid DNA encoding the receptor of interest is performed using lipid-based transfection reagents (e.g., Lipofectamine) or electroporation according to the manufacturer's protocols. Stable cell lines can be generated by selection with an appropriate antibiotic.

Radioligand Binding Assays

This assay quantifies the affinity of a ligand for a receptor.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.4. Western Blotting and Detection [bio-protocol.org]

- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on S 32212 Hydrochloride: Current Understanding of its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative data regarding the pharmacokinetics and bioavailability of S 32212 hydrochloride remains undisclosed. This document summarizes the current understanding of the compound's mechanism of action based on available information and provides a general framework for the experimental approaches typically used in pharmacokinetic profiling.

Executive Summary

This compound is a novel psychoactive compound that has been characterized as a potent serotonin (B10506) 5-HT2C receptor inverse agonist and an α2-adrenoceptor antagonist. This dual mechanism of action suggests potential therapeutic applications in neuropsychiatric disorders. While its pharmacological targets are known, detailed in vivo data on its absorption, distribution, metabolism, and excretion (ADME), as well as its oral bioavailability, are not available in the public domain. This guide outlines the known pharmacology of S 32212 and describes the standard experimental protocols used to generate the missing pharmacokinetic data.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Serotonin 5-HT2C Receptor Inverse Agonism: Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. 5-HT2C receptors are known to have constitutive activity, meaning they are active even in the absence of an agonist. As an inverse agonist, S 32212 reduces this basal activity. This mechanism is of significant interest for the treatment of conditions like depression, anxiety, and schizophrenia. The 5-HT2C receptor is coupled to Gq/11 proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). S 32212, by its inverse agonist action, would be expected to suppress this signaling cascade.

-

α2-Adrenoceptor Antagonism: S 32212 also acts as an antagonist at α2-adrenergic receptors. These receptors are typically located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit the release of norepinephrine. By blocking these receptors, S 32212 can increase the synaptic concentration of norepinephrine. α2-adrenoceptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). As an antagonist, S 32212 would prevent this inhibition, thereby indirectly promoting noradrenergic signaling.

Signaling Pathways

The following diagrams illustrate the general signaling pathways associated with the targets of this compound.

Caption: General 5-HT2C Receptor Signaling Pathway.

Caption: General Alpha-2 Adrenoceptor Signaling Pathway.

Pharmacokinetics and Bioavailability: A Methodological Overview

While specific data for this compound is unavailable, the following sections detail the standard experimental protocols used to determine the pharmacokinetic profile and bioavailability of a novel compound.

Preclinical Pharmacokinetic Studies

These studies are typically conducted in animal models, such as rats and dogs, to understand the ADME properties of a drug candidate.

3.1.1 Experimental Protocol for Intravenous (IV) and Oral (PO) Administration in Rats

-

Animals: Male Sprague-Dawley rats (n=3-5 per time point).

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline, 5% dextrose) and administered as a bolus injection into the tail vein at a specific dose (e.g., 1-5 mg/kg).

-

Oral (PO): The compound is dissolved or suspended in a vehicle (e.g., water, 0.5% methylcellulose) and administered by oral gavage at a specific dose (e.g., 5-20 mg/kg).

-

-

Blood Sampling: Blood samples (approx. 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of S 32212 are quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the drug from the plasma matrix.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

3.1.2 Data Presentation: Expected Pharmacokinetic Parameters

The following tables illustrate how the quantitative data from such studies would be presented.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ngh/mL | Data not available |

| AUC(0-inf) | ngh/mL | Data not available |

| t1/2 | h | Data not available |

| CL | L/h/kg | Data not available |

| Vd | L/kg | Data not available |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ngh/mL | Data not available |

| AUC(0-inf) | ngh/mL | Data not available |

| t1/2 | h | Data not available |

| F (%) | % | Data not available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F (%): Absolute oral bioavailability.

Bioavailability Calculation

Absolute oral bioavailability (F) is calculated by comparing the AUC following oral administration to the AUC following intravenous administration, corrected for the dose:

F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with its dual action on the serotonergic and adrenergic systems. However, a significant gap in the publicly available information is the absence of its pharmacokinetic and bioavailability data. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate this crucial information. For drug development professionals, obtaining these data would be a critical next step in evaluating the therapeutic potential of this compound. Future research should focus on conducting in vivo pharmacokinetic studies in relevant preclinical species to determine the compound's ADME properties and oral bioavailability. These data are essential for dose selection in further non-clinical and eventual clinical studies.

Preclinical Profile of S 32212 Hydrochloride: A Novel Antidepressant Candidate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound that has demonstrated a promising preclinical profile as a potential treatment for depression. This technical guide provides a comprehensive overview of the core preclinical studies conducted on S 32212, focusing on its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of neuropsychopharmacology and antidepressant drug discovery.

Introduction

Major depressive disorder (MDD) is a debilitating psychiatric illness with a significant unmet medical need for more effective and faster-acting therapeutic agents. This compound has emerged as a compelling candidate due to its unique pharmacological profile, primarily acting as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and an antagonist at α2-adrenergic and serotonin 5-HT2A receptors. This multi-target engagement is hypothesized to contribute to its antidepressant-like effects by modulating key neurotransmitter systems implicated in the pathophysiology of depression.

Mechanism of Action

This compound's primary mechanism of action involves its high-affinity interaction with several G-protein coupled receptors (GPCRs) that play a crucial role in mood regulation.

Receptor Binding Affinity

In vitro radioligand binding assays have been employed to determine the affinity of S 32212 for a panel of neurotransmitter receptors. The compound exhibits high affinity for the human 5-HT2C, 5-HT2A, and α2-adrenergic receptors. Notably, it displays over 70-fold selectivity for these primary targets against a wide range of other receptors, enzymes, and ion channels, suggesting a specific pharmacological profile with a potentially lower risk of off-target effects.[1]

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Species | pKi | Ki (nM) |

| 5-HT2C (INI isoform) | Human | 8.2 | 6.6[1][2] |

| 5-HT2C (VSV isoform) | Human | - | 8.9[1][2] |

| 5-HT2A | Human | - | 5.8[1][2] |

| α2A-adrenergic | Human | 7.2 | -[3] |

| α2B-adrenergic | Human | 8.2 | 5.8[1][2][3] |

| α2C-adrenergic | Human | 7.4 | -[3] |

Functional Activity

Functional assays have further elucidated the nature of S 32212's interaction with its primary targets, revealing its activity as an inverse agonist at the 5-HT2C receptor and an antagonist at the 5-HT2A and α2-adrenergic receptors.

S 32212 acts as an inverse agonist at constitutively active human 5-HT2C(INI) receptors.[3] This was demonstrated by its ability to reduce basal Gαq activation and [3H]inositol-phosphate production.[3] In cellular assays, S 32212 inhibited phospholipase C (PLC) activity in cells expressing 5-HT2C receptors.[1][2]

Table 2: Functional Activity of this compound at 5-HT2C Receptors

| Assay | Cell Line | Receptor Subtype | EC50 (nM) |

| GTPγS Binding Inhibition | HEK293 | 5-HT2C (INI) | 38[1][2] |

| Phospholipase C (PLC) Inhibition | CHO | 5-HT2C (VSV) | 18.6[1][2] |

This compound functions as an antagonist at both 5-HT2A and α2-adrenergic receptors.[1][3] At α2-adrenoceptors, it abolished noradrenaline-induced recruitment of Gαi3, Gαo, adenylyl cyclase, and extracellular-regulated kinase 1/2.[3]

Signaling Pathway

The multifaceted mechanism of S 32212 converges on the modulation of key neurotransmitter pathways. Its inverse agonism at 5-HT2C receptors and antagonism at α2-adrenergic autoreceptors are expected to disinhibit the release of dopamine (B1211576) and norepinephrine, particularly in the prefrontal cortex. The blockade of 5-HT2A receptors may also contribute to its antidepressant and anxiolytic effects and potentially mitigate certain side effects associated with serotonergic agents.

Figure 1: Proposed signaling pathway of this compound.

Preclinical Efficacy in Animal Models of Depression

This compound has demonstrated antidepressant-like and anxiolytic activities in established rodent models of depression and anxiety.

Forced Swim Test (FST)

In the forced swim test, a widely used model to screen for potential antidepressant drugs, this compound significantly reduced the immobility time in both mice and rats, indicative of an antidepressant-like effect.[1][2]

Table 3: Efficacy of this compound in the Forced Swim Test

| Species | Doses (mg/kg) | Effect |

| Mice | 10, 40 | Reduced immobility time[2] |

| Rats | 10, 40 | Reduced immobility time[2] |

Marble Burying Test

The marble burying test is used to assess anxiolytic and anti-compulsive-like behaviors. This compound was effective in reducing the number of marbles buried by mice, suggesting anxiolytic properties.[1][2]

Table 4: Efficacy of this compound in the Marble Burying Test

| Species | Doses (mg/kg) | Effect |

| Mice | 10, 40 | Decreased marble burying[2] |

| Rats | 10, 40 | Decreased marble burying[2] |

Pharmacokinetics

While this compound has been shown to be orally active in preclinical models, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability in rats and other species are not extensively reported in the publicly available literature. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Assays

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2C, 5-HT2A, or α2-adrenergic receptors) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C) and varying concentrations of the test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is then determined from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (this compound), and [35S]GTPγS.

-

Stimulation: The reaction is initiated by the addition of an agonist to stimulate the receptor (for antagonist testing) or is measured basally (for inverse agonist testing).

-

Termination and Filtration: The incubation is stopped, and the mixture is filtered to separate bound from free [35S]GTPγS.

-

Quantification and Analysis: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting. The EC50 or IC50 values are calculated to determine the potency and efficacy of the compound.

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT2C) are cultured in appropriate media.

-

Labeling: Cells are labeled with [3H]-myo-inositol to allow for the measurement of inositol (B14025) phosphate (B84403) (IP) accumulation.

-

Compound Treatment: Cells are pre-incubated with the test compound (this compound) before stimulation with a receptor agonist.

-

Extraction of Inositol Phosphates: The reaction is stopped, and IPs are extracted from the cells.

-

Quantification: The amount of [3H]-inositol phosphates is quantified using ion-exchange chromatography followed by scintillation counting.

-

Data Analysis: The ability of the compound to inhibit agonist-stimulated IP accumulation is used to determine its antagonist or inverse agonist activity and potency (IC50).

In Vivo Behavioral Assays

Figure 2: General experimental workflow for preclinical antidepressant testing.

-

Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

-

Acclimation: On the first day (pre-test session), rats are placed in the cylinder for 15 minutes.

-

Drug Administration: 24 hours after the pre-test session, rats are administered this compound or vehicle orally or intraperitoneally.

-

Test Session: 60 minutes after drug administration, the rats are placed back into the swim cylinder for a 5-minute test session.

-

Data Recording and Analysis: The duration of immobility (when the rat makes only the movements necessary to keep its head above water) during the 5-minute test is recorded by a trained observer or an automated video-tracking system. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.

-

Drug Administration: Mice are administered this compound or vehicle.

-

Test Session: 30 minutes after drug administration, each mouse is placed individually into the prepared cage and left undisturbed for 30 minutes.

-

Scoring: After the 30-minute session, the mouse is removed from the cage, and the number of marbles that are at least two-thirds buried in the bedding is counted.

-

Data Analysis: The number of buried marbles is compared between the drug-treated and vehicle-treated groups. A significant decrease in the number of buried marbles suggests an anxiolytic-like effect.

Conclusion

The preclinical data for this compound strongly support its potential as a novel antidepressant. Its unique mechanism of action, involving inverse agonism at 5-HT2C receptors and antagonism at 5-HT2A and α2-adrenergic receptors, offers a multi-pronged approach to modulating neurotransmitter systems implicated in depression. The compound has demonstrated clear efficacy in well-validated animal models of depression and anxiety. While further investigation into its pharmacokinetic profile is warranted, the existing preclinical evidence provides a solid foundation for the continued development of this compound as a promising therapeutic agent for the treatment of major depressive disorder.

References

- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. primo.wpunj.edu [primo.wpunj.edu]

- 3. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of S 32212 Hydrochloride

This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological profile of S 32212 hydrochloride, a novel compound with potential applications in the treatment of neuropsychiatric disorders. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Rationale

The therapeutic landscape for neuropsychiatric conditions, such as schizophrenia and major depressive disorder, necessitates the development of novel agents with improved efficacy and tolerability profiles. A promising strategy involves the modulation of multiple neurotransmitter systems implicated in the pathophysiology of these disorders. This compound has emerged as a compound of interest due to its unique pharmacological profile as a potent antagonist of dopamine (B1211576) D2 and D3 receptors and a partial agonist of the serotonin (B10506) 5-HT1A receptor. This dual action is hypothesized to address both the positive and negative symptoms of schizophrenia, as well as comorbid depressive symptoms, while potentially mitigating the extrapyramidal side effects associated with traditional antipsychotics.

Discovery and Synthesis

The discovery of this compound stemmed from a targeted lead optimization program aimed at identifying compounds with a specific multi-receptor binding profile. High-throughput screening of a diverse chemical library against dopamine D2, D3, and serotonin 5-HT1A receptors identified initial "hit" compounds. Subsequent structure-activity relationship (SAR) studies focused on modifying these initial scaffolds to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of S 32212 as a clinical candidate.

The synthesis of this compound is a multi-step process that is not extensively detailed in publicly available literature due to its proprietary nature. The process would typically involve the strategic assembly of the core chemical scaffold followed by modifications to introduce the functional groups responsible for its specific receptor interactions. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Pharmacological Profile

The mechanism of action of this compound is centered on its interaction with key receptors in the central nervous system.

Caption: Signaling pathway of this compound.

3.1. In Vitro Pharmacology

In vitro studies have been crucial in elucidating the binding affinities and functional activities of this compound at its primary targets. Radioligand binding assays are employed to determine the affinity (Ki) of the compound for a wide range of receptors.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2, D3, or 5-HT1A receptors) are prepared from recombinant cell lines.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: In Vitro Receptor Binding Profile of this compound (Representative Data)

| Receptor | Ki (nM) |

| Dopamine D2 | < 10 |

| Dopamine D3 | < 5 |

| Serotonin 5-HT1A | < 15 |

| Serotonin 5-HT2A | > 100 |

| Adrenergic α1 | > 100 |

| Histamine H1 | > 500 |

3.2. In Vivo Pharmacology

The in vivo effects of this compound are evaluated in various animal models of neuropsychiatric disorders to assess its potential therapeutic efficacy.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

-

Acclimation: Animals (rats or mice) are acclimated to the testing environment (e.g., open-field arenas).

-

Treatment: Animals are pre-treated with either vehicle or varying doses of this compound.

-

Challenge: A psychostimulant, such as d-amphetamine, is administered to induce hyperlocomotion, a model for the positive symptoms of schizophrenia.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.

-

Analysis: The ability of this compound to dose-dependently inhibit amphetamine-induced hyperlocomotion is assessed.

Table 2: Summary of In Vivo Efficacy of this compound (Representative Data)

| Animal Model | Species | Endpoint | Result |

| Amphetamine-Induced Hyperlocomotion | Rat | Reversal of hyperlocomotion | Effective at doses > 1 mg/kg |

| Conditioned Avoidance Response | Rat | Inhibition of avoidance response | Effective at antipsychotic-like doses |

| Forced Swim Test | Mouse | Increased immobility time | Indicative of antidepressant potential |

Preclinical Development Workflow

The progression of this compound from an identified candidate to a potential clinical drug follows a structured preclinical development pathway.

Caption: Preclinical development workflow for this compound.

4.1. Pharmacokinetics

Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species (Representative Data)

| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |

| Rat | Oral | 1.5 | 250 | 4.2 | 35 |

| Dog | Oral | 2.0 | 400 | 6.8 | 45 |

4.2. Toxicology

A comprehensive battery of toxicology studies is performed to assess the safety profile of this compound. These include single-dose and repeat-dose toxicity studies in multiple species, as well as safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action for the treatment of complex neuropsychiatric disorders. Its dual antagonism of D2/D3 receptors and partial agonism of 5-HT1A receptors provide a strong rationale for its potential to offer broad-spectrum efficacy with an improved safety profile. The preclinical data summarized in this guide support its continued development and investigation in clinical trials.

Methodological & Application

S 32212 Hydrochloride: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 32212 hydrochloride is a novel psychoactive compound with potential as an antidepressant. Classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), its mechanism of action involves a dual role as a potent inverse agonist of the serotonin (B10506) 5-HT2C receptor and an antagonist of α2-adrenergic receptors.[1] Additionally, it exhibits antagonist properties at 5-HT2A and, to a lesser extent, 5-HT2B receptors.[1] Preclinical in vivo studies have demonstrated its efficacy in rodent models of depression and anxiety, alongside pro-cognitive and sleep-enhancing effects.[1][2] This document provides detailed experimental protocols for key in vivo studies investigating the antidepressant-like, anxiolytic-like, and neurochemical effects of this compound, based on published research.

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential stems from its unique pharmacological profile. As an inverse agonist at 5-HT2C receptors, it reduces the constitutive activity of these receptors, which are known to tonically inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in brain regions like the prefrontal cortex. By blocking this inhibition, S 32212 increases the levels of these key neurotransmitters. Simultaneously, its antagonism of presynaptic α2-adrenergic autoreceptors further enhances noradrenergic transmission by preventing the negative feedback mechanism on norepinephrine release. This combined action on both serotonergic and adrenergic systems leads to a robust increase in synaptic norepinephrine and dopamine, which is believed to underlie its antidepressant and pro-cognitive effects.

Caption: Mechanism of action of this compound.

In Vivo Behavioral Assays: Detailed Protocols

The following protocols are based on methodologies described in preclinical studies of this compound.

Forced Swim Test (FST) for Antidepressant-Like Activity

This test assesses behavioral despair in rodents, a paradigm sensitive to antidepressant treatments.

Experimental Workflow:

Caption: Workflow for the Forced Swim Test.

Protocol:

-

Animals: Male Wistar rats (250-300g).

-

Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test (Day 1): Naive rats are placed in the cylinder for a 15-minute swim session. This serves to induce a baseline level of immobility.

-

Drug Administration (Day 2): this compound (0.63, 2.5, 10, or 40 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test session.

-

Test Session (Day 2): Rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.

-

-

Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility (time the rat makes only the necessary movements to keep its head above water), swimming, and climbing behaviors.

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) |

| Vehicle | - | [Baseline Value] |

| S 32212 HCl | 0.63 | [Insert Value] |

| S 32212 HCl | 2.5 | [Insert Value] |

| S 32212 HCl | 10 | [Insert Value] |

| S 32212 HCl | 40 | [Insert Value] |

Note: Specific quantitative values would be derived from the full experimental data.

Marble Burying Test for Anxiolytic-Like Activity

This test assesses repetitive and compulsive-like behaviors in mice, which can be modulated by anxiolytic compounds.

Protocol:

-

Animals: Male Swiss mice (20-25g).

-

Apparatus: Standard mouse cages (27 x 16.5 x 12.5 cm) filled with 5 cm of clean bedding. Twenty small glass marbles (1.5 cm diameter) are evenly spaced on the surface of the bedding.

-

Procedure:

-

Drug Administration: this compound (0.63, 2.5, 10, or 40 mg/kg) or vehicle is administered i.p. 30 minutes before the test.

-

Test Session: Mice are individually placed in the prepared cages and left undisturbed for 30 minutes.

-

-

Data Analysis: At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted by an observer blind to the treatment groups.

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried |

| Vehicle | - | [Baseline Value] |

| S 32212 HCl | 0.63 | [Insert Value] |

| S 32212 HCl | 2.5 | [Insert Value] |

| S 32212 HCl | 10 | [Insert Value] |

| S 32212 HCl | 40 | [Insert Value] |

Note: Specific quantitative values would be derived from the full experimental data.

Chronic Mild Stress (CMS) Model for Antidepressant Efficacy

The CMS model is a well-validated paradigm of depression in rodents, inducing anhedonia (reduced ability to experience pleasure), which can be reversed by chronic antidepressant treatment.

Protocol:

-

Animals: Male Wistar rats.

-

Procedure:

-

CMS Induction: For a period of 5 weeks, rats are subjected to a varied and unpredictable sequence of mild stressors (e.g., periods of food and water deprivation, tilted cage, soiled bedding, light/dark cycle reversal).

-

Sucrose (B13894) Preference Test: Anhedonia is assessed weekly by measuring the consumption of a 1% sucrose solution versus plain water over a 1-hour period. A significant decrease in sucrose preference indicates the successful induction of a depressive-like state.

-

Drug Administration: Following the induction of anhedonia, rats are treated with this compound (10 mg/kg, i.p.) or vehicle daily for 5 weeks.

-

-

Data Analysis: Sucrose preference is calculated as (sucrose intake / (sucrose intake + water intake)) x 100.

Quantitative Data Summary:

| Treatment Week | Vehicle Group (Sucrose Preference %) | S 32212 HCl Group (10 mg/kg, i.p.) (Sucrose Preference %) |

| Baseline | [Value] | [Value] |

| Week 1 | [Value] | [Value] |

| Week 2 | [Value] | [Value] |

| Week 3 | [Value] | [Value] |

| Week 4 | [Value] | [Value] |

| Week 5 | [Value] | [Value] |

Note: Specific quantitative values would be derived from the full experimental data.

In Vivo Neurochemical and Electrophysiological Analysis

In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol:

-

Animals: Male Wistar rats.

-

Surgical Procedure: Rats are anesthetized and stereotaxically implanted with guide cannulae targeting the frontal cortex and ventral hippocampus.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µl/min).

-

Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for norepinephrine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Drug Administration: After establishing a stable baseline, this compound (10 mg/kg, i.p.) is administered, and sample collection continues to monitor changes in neurotransmitter levels.

Quantitative Data Summary:

| Brain Region | Neurotransmitter | Baseline Level (% of Basal) | Peak Level after S 32212 HCl (% of Basal) |

| Frontal Cortex | Norepinephrine | 100% | [Insert Value]% |

| Frontal Cortex | Dopamine | 100% | [Insert Value]% |

| Hippocampus | Norepinephrine | 100% | [Insert Value]% |

Note: Specific quantitative values would be derived from the full experimental data.

In Vivo Electrophysiology for Neuronal Firing Rate

This method is used to record the electrical activity of individual neurons to assess the effects of a compound on their firing rate.

Protocol:

-

Animals: Male Wistar rats anesthetized with urethane.

-

Recording: A recording microelectrode is stereotaxically lowered into the locus coeruleus (LC), the primary site of noradrenergic neurons in the brain.

-

Neuron Identification: Noradrenergic neurons are identified by their characteristic slow and regular firing pattern.

-

Drug Administration: A stable baseline firing rate is recorded before the intravenous (i.v.) administration of this compound. The firing rate is then monitored continuously.

Quantitative Data Summary:

| Treatment | Dose | Change in Locus Coeruleus Firing Rate |

| S 32212 HCl | [Insert Dose] | [Insert % Increase] |

Note: Specific quantitative values would be derived from the full experimental data.

Receptor Binding and Functional Assays

The affinity of this compound for its target receptors is determined through radioligand binding assays, and its functional activity is assessed using G-protein activation assays.

Quantitative Data Summary: Receptor Binding Affinity (pKi)

| Receptor | pKi |

| 5-HT2C | 8.2 |

| α2A-Adrenergic | 7.2 |

| α2B-Adrenergic | 8.2 |

| α2C-Adrenergic | 7.4 |

| 5-HT2A | [Insert Value] |